N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a methoxyphenoxy moiety
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO3/c1-25-15-5-2-3-6-16(15)26-10-4-7-17(24)23-12-8-9-14(19)13(11-12)18(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHTXUGVNDJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxyphenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation: The intermediate is then subjected to amidation with butanoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(trifluoromethyl)aniline.
Substitution: Formation of 4-azido-3-(trifluoromethyl)phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-hydroxyphenoxy)butanamide
- **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-ethoxyphenoxy)butanamide
- **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methylphenoxy)butanamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
